![molecular formula C13H9NO B14709334 5,6-Dihydroindeno[6,7,1-cde]indol-2(1h)-one CAS No. 19047-28-0](/img/structure/B14709334.png)
5,6-Dihydroindeno[6,7,1-cde]indol-2(1h)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Dihydroindeno[6,7,1-cde]indol-2(1h)-one is a complex organic compound that belongs to the class of indole derivatives This compound is characterized by its unique fused ring structure, which includes an indole core integrated with an indene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydroindeno[6,7,1-cde]indol-2(1h)-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of an indole derivative, which is then subjected to cyclization reactions to form the fused ring system. Key steps in the synthesis may include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Cyclization: The indole derivative undergoes cyclization with an appropriate reagent, such as a halogenated compound, to form the indene moiety.
Oxidation and Reduction: These steps may be necessary to introduce or modify functional groups on the fused ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated reaction systems may also be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
5,6-Dihydroindeno[6,7,1-cde]indol-2(1h)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce oxygen-containing functional groups, such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenated reagents and nucleophiles are typically employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce fully saturated compounds.
Aplicaciones Científicas De Investigación
5,6-Dihydroindeno[6,7,1-cde]indol-2(1h)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s structural features make it a candidate for studying biological interactions, such as enzyme binding and receptor activity.
Industry: Used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mecanismo De Acción
The mechanism by which 5,6-Dihydroindeno[6,7,1-cde]indol-2(1h)-one exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include signal transduction, gene expression, and metabolic processes. Detailed studies are required to elucidate the exact mechanisms and molecular interactions.
Comparación Con Compuestos Similares
Similar Compounds
5,6-Dihydroxyindole: An indole derivative with hydroxyl groups, known for its role in melanin biosynthesis.
Indole-3-carbinol: A compound found in cruciferous vegetables, studied for its anticancer properties.
Indeno[1,2,3-cd]pyrene: A polycyclic aromatic hydrocarbon with a similar fused ring structure.
Uniqueness
5,6-Dihydroindeno[6,7,1-cde]indol-2(1h)-one is unique due to its specific fused ring system, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry, where its structural features can be leveraged for specific purposes.
Propiedades
Número CAS |
19047-28-0 |
|---|---|
Fórmula molecular |
C13H9NO |
Peso molecular |
195.22 g/mol |
Nombre IUPAC |
2-azatetracyclo[5.5.2.04,13.010,14]tetradeca-1(12),4(13),5,7(14),10-pentaen-3-one |
InChI |
InChI=1S/C13H9NO/c15-13-9-5-3-7-1-2-8-4-6-10(14-13)12(9)11(7)8/h3-6H,1-2H2,(H,14,15) |
Clave InChI |
UPOALHXKOJUIFT-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=CC=C3C4=C(C=CC1=C24)C(=O)N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2,4-Dihydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]ethanone](/img/structure/B14709255.png)
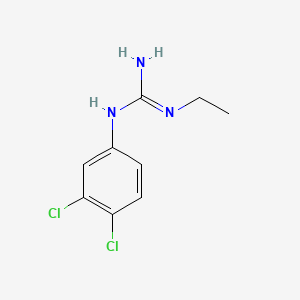
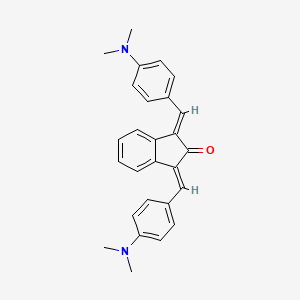
![1-[2-(2-Phenoxyphenoxy)propyl]piperidine](/img/structure/B14709284.png)

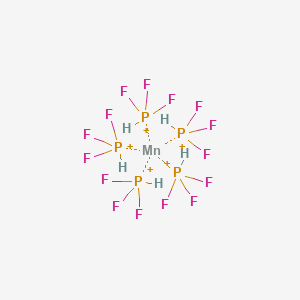
![3-[(Prop-2-en-1-yl)oxy]-2H-1-benzopyran-2-one](/img/structure/B14709294.png)
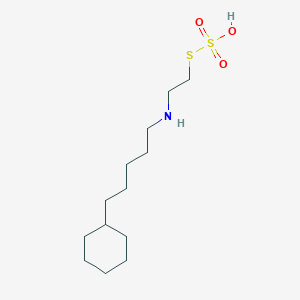
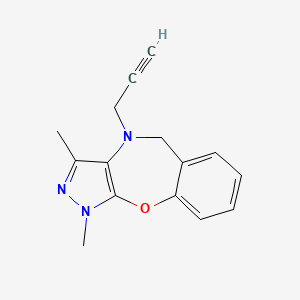
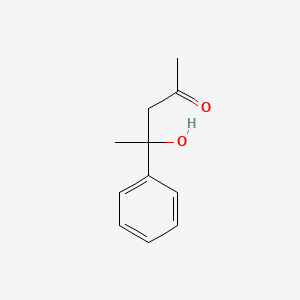

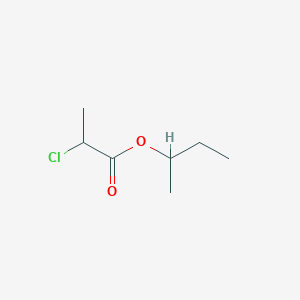

![6H-Indolo[2,3-b]quinoxaline-3-carboxylic acid](/img/structure/B14709352.png)
